molecular formula C20H26N4O2 B2579412 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1396877-30-7

3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2579412
CAS No.: 1396877-30-7
M. Wt: 354.454
InChI Key: CWEUSJSLMQYFRG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a methoxyphenyl group, a pyrazinyl-substituted piperidine, and a propanamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyrazin-2-yl)piperidine. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

  • Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a nucleophilic substitution reaction where the piperidine intermediate reacts with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃).

  • Formation of the Propanamide Moiety: : Finally, the propanamide group is introduced by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazinyl-piperidine moiety could facilitate binding to specific sites, while the methoxyphenyl group might enhance its affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of pyrazine.

    3-(4-Methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide: Contains a pyrimidine ring, offering different electronic properties.

Uniqueness

The presence of the pyrazinyl group in 3-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide distinguishes it from its analogs, potentially offering unique binding properties and reactivity. This uniqueness can be leveraged in designing compounds with specific biological or chemical properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-18-5-2-16(3-6-18)4-7-20(25)23-14-17-8-12-24(13-9-17)19-15-21-10-11-22-19/h2-3,5-6,10-11,15,17H,4,7-9,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUSJSLMQYFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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